molecular formula C8H3BrF3NO3S B15294299 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole

7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole

Katalognummer: B15294299
Molekulargewicht: 330.08 g/mol
InChI-Schlüssel: ONPSWWBCRBTQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole is a chemical compound characterized by the presence of bromine, trifluoromethyl, and sulphonyl groups attached to a benzoxazole ring

Vorbereitungsmethoden

The synthesis of 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Analyse Chemischer Reaktionen

7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The sulphonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole include:

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and bromine groups but differs in the sulphonyl chloride functionality.

    5-Bromo-7-(trifluoromethyl)-1H-indazole: Similar in having bromine and trifluoromethyl groups but differs in the core structure being an indazole instead of a benzoxazole.

The uniqueness of this compound lies in its specific combination of functional groups and the benzoxazole ring, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H3BrF3NO3S

Molekulargewicht

330.08 g/mol

IUPAC-Name

7-bromo-5-(trifluoromethylsulfonyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO3S/c9-5-1-4(17(14,15)8(10,11)12)2-6-7(5)16-3-13-6/h1-3H

InChI-Schlüssel

ONPSWWBCRBTQBU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1N=CO2)Br)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.